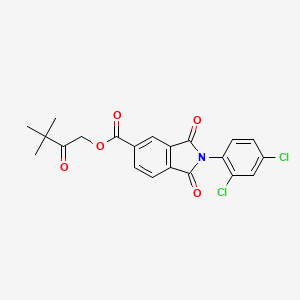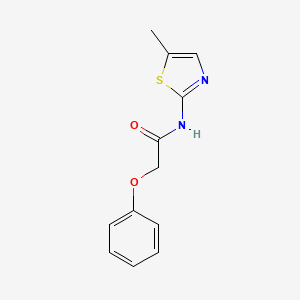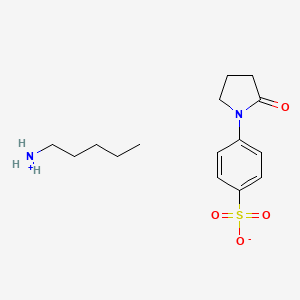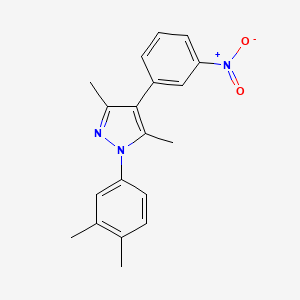methanone](/img/structure/B12477127.png)
[4-(2-Methoxyphenyl)piperazin-1-yl](naphtho[2,1-b]furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a naphthofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often synthesized using scalable methods involving batch or continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)piperazin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-(2-Methoxyphenyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets could include receptors or enzymes, where the compound binds and modulates their activity. The pathways involved often include signal transduction mechanisms that lead to a biological response .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound features a piperazine ring substituted with a fluorophenyl group.
Sulfur Compounds: These compounds include various sulfur-containing molecules with different oxidation states.
Uniqueness
What sets 4-(2-Methoxyphenyl)piperazin-1-ylmethanone apart is its unique combination of a piperazine ring with a methoxyphenyl group and a naphthofuran moiety. This structure imparts specific chemical and biological properties that are not found in simpler or less complex molecules.
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzo[e][1]benzofuran-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22N2O3/c1-28-22-9-5-4-8-20(22)25-12-14-26(15-13-25)24(27)23-16-19-18-7-3-2-6-17(18)10-11-21(19)29-23/h2-11,16H,12-15H2,1H3 |
InChI Key |
LKYMVMUYVZRYEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12477053.png)

![N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide](/img/structure/B12477059.png)

![N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12477069.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12477089.png)
![N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide](/img/structure/B12477094.png)
![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B12477104.png)

![5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B12477117.png)
![1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477118.png)



